molecular formula C16H19N3O2S2 B2682641 (E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide CAS No. 1798977-19-1

(E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide

Cat. No.: B2682641
CAS No.: 1798977-19-1
M. Wt: 349.47
InChI Key: JNNOJSVVYBRIOV-XYOKQWHBSA-N
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Description

(E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide is a useful research compound. Its molecular formula is C16H19N3O2S2 and its molecular weight is 349.47. The purity is usually 95%.
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Biological Activity

(E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide is a sulfonamide compound that has garnered interest in biological research due to its structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H19N3O2S2
  • Molecular Weight : 349.47 g/mol
  • CAS Number : 1798977-19-1

This compound features a phenyl group, a thiazole-substituted pyrrolidine ring, and a sulfonamide moiety, which are known to contribute to various biological activities.

Anticancer Properties

Research into the anticancer potential of thiazole derivatives has shown promising results. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound Cell Line Tested IC50 (µM) Reference
Compound 12MCF-70.09
Compound 13A5490.03
Compound 16Colo-2050.01

In these studies, the thiazole moiety was found to enhance the anticancer activity, with certain compounds exhibiting IC50 values significantly lower than established chemotherapeutics like etoposide.

Antimicrobial Activity

The antimicrobial efficacy of thiazole-containing compounds has also been investigated. Studies have shown that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli200 µg/mL
S. aureus400 µg/mL

These findings suggest that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies and Research Findings

A detailed examination of related compounds reveals trends in biological activity:

  • Anticonvulsant Activity : Analogues containing thiazole rings have shown anticonvulsant properties through modulation of neurotransmitter systems, indicating potential for neurological applications .
  • Antioxidant Properties : Certain thiazole derivatives have demonstrated significant antioxidant activity, which could be beneficial in reducing oxidative stress-related diseases .
  • Cytotoxicity Profiles : The cytotoxicity of related compounds has been evaluated across multiple cancer cell lines, with varying degrees of efficacy reported based on structural modifications.

Properties

IUPAC Name

(E)-2-phenyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c20-23(21,12-8-14-5-2-1-3-6-14)18-13-15-7-4-10-19(15)16-17-9-11-22-16/h1-3,5-6,8-9,11-12,15,18H,4,7,10,13H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOJSVVYBRIOV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.